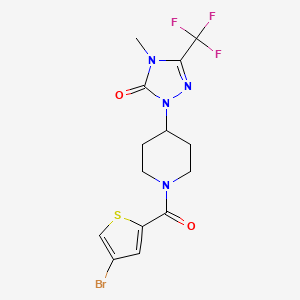

![molecular formula C18H21N3O3S B2934562 N-[4-(4-甲基哌啶-1-基)磺酰基苯基]吡啶-4-羧酰胺 CAS No. 876522-44-0](/img/structure/B2934562.png)

N-[4-(4-甲基哌啶-1-基)磺酰基苯基]吡啶-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

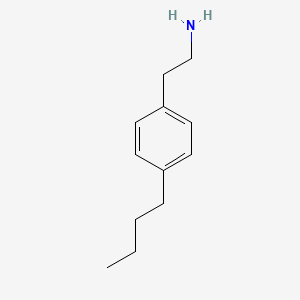

“N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and a sulfonylphenyl group.

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The molecular formula of the compound is C18H21N3O3S and its molecular weight is 359.44.科学研究应用

螺环二氢吡啶合成

具有潜在药物样特征的螺环二氢吡啶可以通过亲电诱导的 N-烯基吡啶羧酰胺的去芳构化环化合成。这个过程由吡啶酰化引发,导致螺环杂环的形成,利用类似于 N-[4-(4-甲基哌啶-1-基)磺酰基苯基]吡啶-4-羧酰胺的化合物(Senczyszyn, Brice, & Clayden, 2013)。

从吡啶衍生物合成聚酰胺

一系列新型聚酰胺可以由 2,5-双[(4-羧基苯胺基)羰基]吡啶和芳香族二胺合成,展示了吡啶衍生物在聚合物化学中的多功能性。这种合成方法产生主链中具有吡啶基团的聚合物,突出了此类化合物在为具有固有高粘度和有希望的热性能的新材料创造方面具有适应性(Faghihi & Mozaffari, 2008)。

金属催化偶联应用

N-[4-(4-甲基哌啶-1-基)磺酰基苯基]吡啶-4-羧酰胺衍生物在金属催化的偶联反应中充当强大的配体。例如,它们使 (杂)芳基氯化物与亚磺酸盐的 Cu 催化偶联成为可能,为合成具有药学重要性的 (杂)芳基甲基砜提供了途径。该应用强调了该化合物在促进有机化学中新合成路线中的作用(Ma 等,2017)。

聚(亚芳醚砜酰胺)合成

N-[4-(4-甲基哌啶-1-基)磺酰基苯基]吡啶-4-羧酰胺衍生物的多功能性扩展到聚(亚芳醚砜酰胺)的合成。通过使用不同的二胺和二羧酸,可以定制具有特定性质的聚合物,包括在极性溶剂中的溶解性和增强的热稳定性,表明它们在高性能材料方面的潜力(Hsiao & Huang, 1997)。

用于重金属离子吸附的吡啶基聚酰胺

源自吡啶基化合物的带有侧基氯苄亚烷基环的聚酰胺和聚硫酰胺在重金属离子吸附方面表现出巨大的潜力。它们在从水溶液中去除 Pb(II)、Cd(II)、Cu(II) 和 Cr(III) 等离子的有效性突出了它们在环境修复和水净化技术中的适用性(Ravikumar 等,2011)。

未来方向

作用机制

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

属性

IUPAC Name |

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-14-8-12-21(13-9-14)25(23,24)17-4-2-16(3-5-17)20-18(22)15-6-10-19-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZFTATUJJQOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)

![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)

![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)